2-(2,4-Difluorophenoxy)butanoyl chloride
Overview
Description
2-(2,4-Difluorophenoxy)butanoyl chloride is an organic compound with the molecular formula C10H9ClF2O2 and a molecular weight of 234.63 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a butanoyl chloride group attached to a difluorophenoxy moiety, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenoxy)butanoyl chloride typically involves the reaction of 2,4-difluorophenol with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
2,4-Difluorophenol+Butanoyl chloride→2-(2,4-Difluorophenoxy)butanoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenoxy)butanoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions, often at room temperature.
Hydrolysis: This reaction typically requires aqueous conditions and can be catalyzed by acids or bases.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Major Products
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Scientific Research Applications
2-(2,4-Difluorophenoxy)butanoyl chloride is used in various scientific research applications, including:
Proteomics: As a reagent for the modification of proteins to study their structure and function.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Material Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenoxy)butanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenoxy)acetyl chloride
- 2-(2,4-Difluorophenoxy)propionyl chloride
- 2-(2,4-Difluorophenoxy)valeryl chloride
Uniqueness
2-(2,4-Difluorophenoxy)butanoyl chloride is unique due to the presence of the butanoyl group, which imparts distinct chemical properties compared to its analogs. The length of the carbon chain in the butanoyl group can influence the reactivity and physical properties of the compound, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)butanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O2/c1-2-8(10(11)14)15-9-4-3-6(12)5-7(9)13/h3-5,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUWDEJDNKJEID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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